molecular formula C22H29N5O11 B2366810 ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate CAS No. 1351612-92-4

ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate

Cat. No. B2366810
CAS RN: 1351612-92-4
M. Wt: 539.498
InChI Key: PFJRGPWZEZIUDX-UHFFFAOYSA-N
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Description

The compound “ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate” is a derivative of benzimidazole . Benzimidazoles are highly biologically active and are considered a class of heterocyclic compounds with many pharmaceutical applications .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of key starting materials with various reagents . For instance, the 1- (1H-benzo [d]imidazol-2-yl)propan-2-one and the ethyl 2- (1H-benzo [d]imidazol-2- yl)acetate were used as the key starting material which reacted with salicylaldehyde to give the corresponding benzo [4,5]imidazo [1,2-a]quinoline derivatives .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Benzimidazole derivatives have been shown to exhibit a broad range of chemical and biological properties . They can react with different reagents to give thiophene, pyran, and benzo [4,5]imidazo [1,2-c]pyrimidine derivatives .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

ACAT Inhibitors and Clinical Candidates

Ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate is closely related to compounds that have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT). For example, a compound named K-604, which shares structural similarities, has been designated as a clinical candidate due to its effectiveness and safety profile in the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial and Antifungal Activities

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and antifungal properties. Some derivatives have shown promising results in this area, indicating potential applications in treating infections (Rajkumar et al., 2014).

Antitumor and Anticancer Applications

Several studies have synthesized and evaluated derivatives of this compound for their antitumor and anticancer activities. Compounds in this chemical family have shown significant cytotoxic activity against various cancer cell lines, such as colon, breast, and cervical cancer cells, indicating their potential in cancer therapy (Tomorowicz et al., 2020).

Molecular Docking and QSAR Studies

Quantitative Structure-Activity Relationships (QSAR) and molecular docking studies have been conducted on these compounds to understand their interaction with biological targets and to predict their biological activity. These studies are crucial for drug development and optimization (Boddu et al., 2018).

Synthesis and Characterization

Several research studies have focused on the synthesis and characterization of compounds structurally similar to this compound. These studies provide essential insights into the chemical properties and potential applications of these compounds in various scientific domains (Goli-Garmroodi et al., 2015).

Corrosion Inhibition

Studies have shown that benzimidazole derivatives, which are structurally related to this compound, can act as effective corrosion inhibitors. These findings open up potential applications in materials science and engineering (Yadav et al., 2016).

properties

IUPAC Name

ethyl 2-[[2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]acetyl]amino]acetate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3.2C2H2O4/c1-2-26-18(25)11-19-17(24)13-23-9-7-22(8-10-23)12-16-20-14-5-3-4-6-15(14)21-16;2*3-1(4)2(5)6/h3-6H,2,7-13H2,1H3,(H,19,24)(H,20,21);2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJRGPWZEZIUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1CCN(CC1)CC2=NC3=CC=CC=C3N2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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